4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate
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Overview
Description
4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 4-bromo-3-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate typically involves multiple steps, including Friedel-Crafts acylation, nitration, and bromination reactions. The process begins with the acylation of a benzyloxybenzene derivative, followed by nitration to introduce the nitro group, and finally bromination to add the bromine atom .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents such as zinc or tin in dilute mineral acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, nitric acid for nitration, and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include amine derivatives from the reduction of the nitro group and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate involves its interaction with molecular targets through various pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyloxy and bromine substituents can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate include:
- 4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate
- 4-(Benzyloxy)phenyl 4-fluoro-3-nitrobenzoate
- 4-(Benzyloxy)phenyl 4-iodo-3-nitrobenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C20H14BrNO5 |
---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C20H14BrNO5/c21-18-11-6-15(12-19(18)22(24)25)20(23)27-17-9-7-16(8-10-17)26-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
XJUGIYXGNZBSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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